

# Application Notes and Protocols: Fischer Indole Synthesis of 2,3-Dimethylindole

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## Compound of Interest

Compound Name: 2,3-Dimethylindole

Cat. No.: B146702

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The Fischer indole synthesis is a venerable and highly versatile acid-catalyzed chemical reaction that constructs the indole aromatic heterocycle from an arylhydrazine and a ketone or aldehyde.<sup>[1][2]</sup> Discovered by Emil Fischer in 1883, this method remains a cornerstone in synthetic organic chemistry for accessing the indole scaffold, a privileged structure in numerous pharmaceuticals, natural products, and functional materials.<sup>[1]</sup> This protocol details the synthesis of **2,3-dimethylindole**, a key building block, from the reaction of phenylhydrazine and 2-butanone (methyl ethyl ketone). The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a <sup>[3][3]</sup>-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to furnish the indole ring.<sup>[2]</sup> A variety of Brønsted and Lewis acids can be employed to catalyze this transformation, each offering distinct advantages concerning reaction yields and conditions.<sup>[1][2][4]</sup>

## Data Presentation

The yield of **2,3-dimethylindole** is highly dependent on the catalytic system and reaction conditions employed. Below is a summary of reported yields under various conditions.

Catalyst	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Boron trifluoride etherate	Ethanol	Reflux	2 h	~90	<a href="#">[5]</a>
Polyphosphoric acid	Not Specified	100 - 300	2 - 8 h	Good Yields	<a href="#">[3]</a>
Antimony phosphate	Methanol	Reflux	5 - 7 h	Not Specified	<a href="#">[6]</a>
p-Toluenesulfonic acid	None (solvent-free)	100	5 min	Not Specified	<a href="#">[7]</a>
Zinc chloride	Not Specified	Not Specified	Not Specified	Not Specified	<a href="#">[3]</a>
Hydrochloric acid	Ethanol	Not Specified	Not Specified	Not Specified	<a href="#">[5]</a>
Acetic acid/HCl	Not Specified	Reflux	4 h	30 (for a nitro-derivative)	<a href="#">[4]</a>
Microwave Irradiation	Water	150	10 min	91 (for a derivative)	<a href="#">[1]</a>

## Experimental Protocols

This section provides a detailed methodology for the synthesis of **2,3-dimethylindole** using boron trifluoride etherate as a catalyst, adapted from a reported high-yield procedure.[\[5\]](#)

Materials:

- Phenylhydrazine
- 2-Butanone (Methyl Ethyl Ketone)
- Dry Ethanol

- Concentrated Hydrochloric Acid
- Polyphosphoric acid
- Boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ )
- Sodium Hydroxide (aqueous solution)
- Ether
- Calcium Chloride (anhydrous)

#### Procedure:

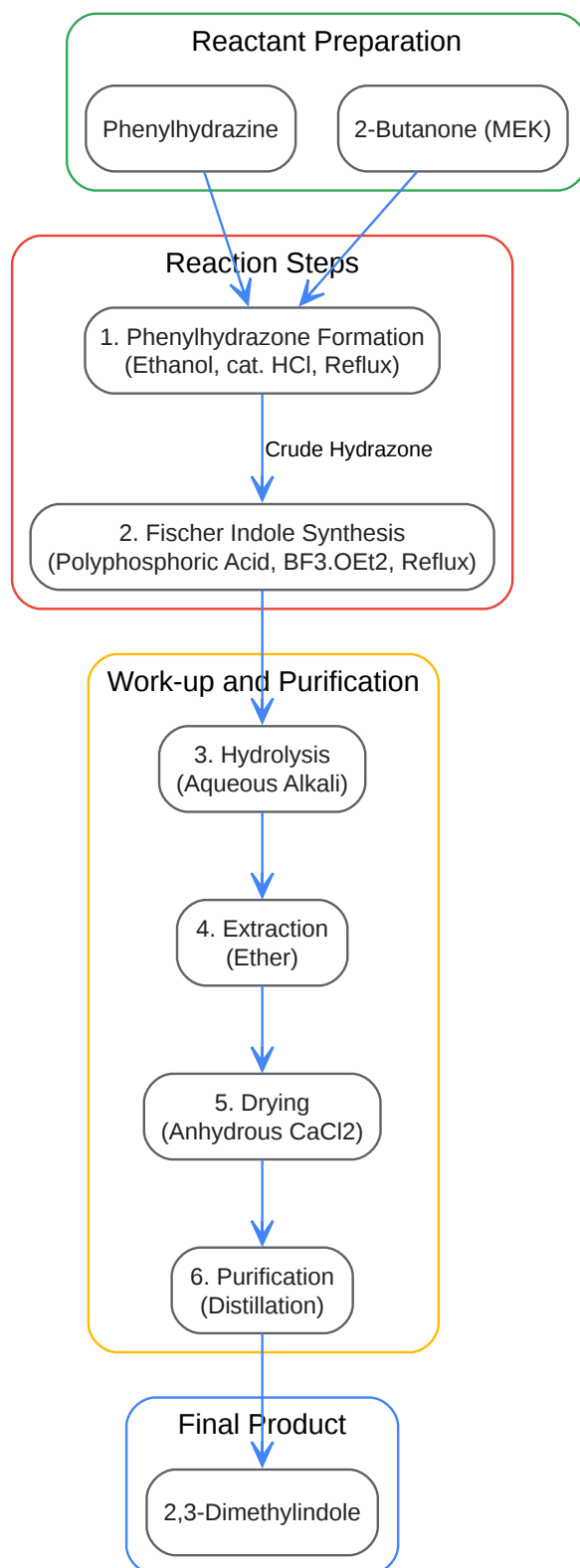
- **Formation of Phenylhydrazone:** To a solution of 2-butanone (21.6 mL, 200 mmol) in dry ethanol (150 mL), slowly add phenylhydrazine (19.7 mL, 200 mmol).<sup>[5]</sup> Follow this with the addition of concentrated hydrochloric acid (0.25 mL).<sup>[5]</sup> The resulting mixture is refluxed for a period, and the solvent is subsequently removed by distillation to yield the crude butanone phenylhydrazone as a dark residue.<sup>[5]</sup>
- **Fischer Indole Synthesis:** To the crude phenylhydrazone residue, add polyphosphoric acid (300 mL) and boron trifluoride etherate (0.5 mL).<sup>[5]</sup> The reaction mixture is then refluxed for 2 hours.<sup>[5]</sup>
- **Work-up and Isolation:** After cooling, the reaction mixture is hydrolyzed by the addition of an aqueous alkali solution (e.g., sodium hydroxide) and then extracted with ether.<sup>[3]</sup> The combined ethereal extracts are washed with water and dried over anhydrous calcium chloride.<sup>[5]</sup>
- **Purification:** The solvent is removed under reduced pressure, and the resulting crude product is purified. This can be achieved through distillation, yielding high-purity **2,3-dimethylindole** (boiling point 150-165 °C at 12 mm Hg).<sup>[3]</sup> The final product is typically a light brownish to white crystalline solid with a melting point of 104-107 °C.<sup>[5][6][8]</sup>

#### Characterization:

- $^1\text{H}$  NMR (500 MHz,  $\text{CDCl}_3$ ): Spectral data should be consistent with the structure of **2,3-dimethylindole**.[\[5\]](#)
- $^{13}\text{C}$  NMR: The spectrum should confirm the presence of all carbon atoms in the desired product.[\[5\]](#)
- Mass Spectrometry: The mass spectrum should show a molecular ion peak ( $m/z$ ) corresponding to the molecular weight of **2,3-dimethylindole** (145.20 g/mol ).[\[5\]](#)[\[9\]](#)
- IR Spectroscopy: The infrared spectrum will show characteristic peaks for the N-H bond of the indole ring.[\[5\]](#)

## Mandatory Visualization

Experimental Workflow for the Synthesis of **2,3-Dimethylindole**



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Caption: Workflow for the synthesis of **2,3-dimethylindole**.

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